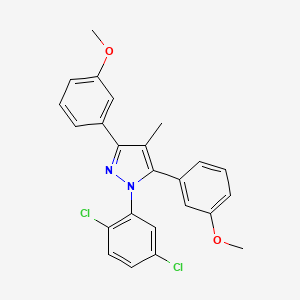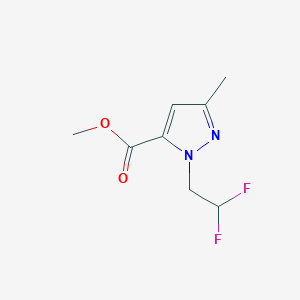
methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 3-position, a carboxylate ester group at the 5-position, and a 2,2-difluoroethyl group at the 1-position. The presence of fluorine atoms in the structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials could be 3-methyl-2,4-pentanedione and hydrazine hydrate.
Introduction of the 2,2-Difluoroethyl Group: The 2,2-difluoroethyl group can be introduced via a nucleophilic substitution reaction using 2,2-difluoroethyl bromide.
Esterification: The carboxylate ester group can be introduced through esterification of the pyrazole carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atoms in the 2,2-difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: Formation of methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with the carboxylate ester group at the 4-position.
Methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate ester.
Methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate ester.
Uniqueness
Methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the 2,2-difluoroethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H10F2N2O2 |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
methyl 2-(2,2-difluoroethyl)-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H10F2N2O2/c1-5-3-6(8(13)14-2)12(11-5)4-7(9)10/h3,7H,4H2,1-2H3 |
InChI Key |
IQCQCUKWGCFAKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10909814.png)
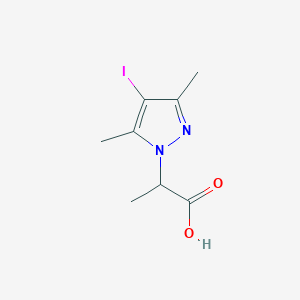
![1-ethyl-4-[({1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B10909824.png)
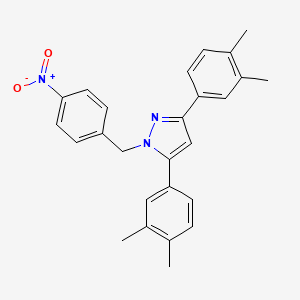
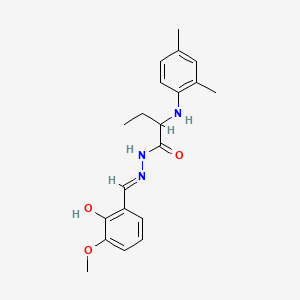
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide](/img/structure/B10909845.png)
![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B10909855.png)

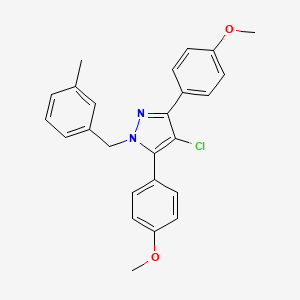
![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10909866.png)
![4-({(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10909870.png)
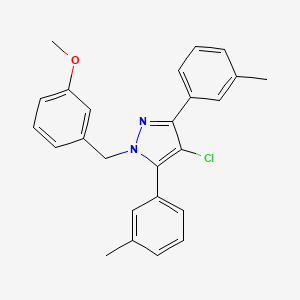
![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}cyclohexanecarbohydrazide](/img/structure/B10909882.png)
